REACTION_CXSMILES
|
C[O-].C([Sn+](CCCC)CCCC)CCC.[CH3:16][O:17][C:18](=[O:27])[CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22](Br)[CH:21]=1.C([O:31][C:32]([CH3:34])=[CH2:33])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C1(C)C=CC=CC=1.C(OCC)(=O)C.[F-].[K+].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:16][O:17][C:18](=[O:27])[CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH2:33][C:32](=[O:31])[CH3:34])[CH:21]=1 |f:0.1,7.8,9.10.11|
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Name
|
|
Quantity
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28.3 mL
|
Type
|
reactant
|
Smiles
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C[O-].C(CCC)[Sn+](CCCC)CCCC
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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COC(CC1=CC(=CC=C1)Br)=O
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Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(=C)C
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
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Name
|
|
Quantity
|
75 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
750 mg
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
[F-].[K+]
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Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling the reaction
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Type
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FILTRATION
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Details
|
The mixture was filtered through arbocel
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Type
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CUSTOM
|
Details
|
the organic phase separated
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Type
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CUSTOM
|
Details
|
The residue was purified by flash column chromatography silica gel eluting with a solvent gradient of diethyl ether:pentane (0:100 to 25:75, by volume)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=CC=C1)CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |